3-(3-Bromopropyl)phenol

Catalog No.
S12907822
CAS No.
M.F
C9H11BrO
M. Wt
215.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Bromopropyl)phenol

Product Name

3-(3-Bromopropyl)phenol

IUPAC Name

3-(3-bromopropyl)phenol

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C9H11BrO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,2,4,6H2

InChI Key

LNLVJOYNKHNXMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CCCBr

3-(3-Bromopropyl)phenol is an organic compound characterized by a phenolic structure with a bromopropyl substituent at the meta position relative to the hydroxyl group. Its molecular formula is C9H11BrOC_9H_{11}BrO, and it exhibits unique properties due to the presence of both a phenolic group and a bromine atom, which can significantly influence its reactivity and biological activity. The compound is primarily used in synthetic organic chemistry as an intermediate for various

  • Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
  • Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones, which are important intermediates in organic synthesis.
  • Reduction Reactions: The bromine atom can be reduced to yield the corresponding propylphenol derivative.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents are commonly used.
  • Oxidation: Potassium permanganate or chromium trioxide serve as oxidizing agents.
  • Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical reducing agents.

Research indicates that 3-(3-Bromopropyl)phenol may exhibit biological activities, including potential enzyme inhibition and interactions with cellular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins, potentially affecting their function. Additionally, the phenolic group can engage in hydrogen bonding, enhancing its biological interactions.

The synthesis of 3-(3-Bromopropyl)phenol typically involves electrophilic aromatic substitution reactions. One common method includes:

  • Bromination of 3-Phenylpropanol: This involves treating 3-phenylpropanol with bromine in the presence of a catalyst under controlled conditions to achieve selective substitution at the desired position.
  • Nucleophilic Substitution: Phenol can also react with 3-bromopropanol under alkaline conditions to yield 3-(3-Bromopropyl)phenol.

These methods ensure high purity and yield, making them suitable for both laboratory and industrial applications.

3-(3-Bromopropyl)phenol finds various applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the production of more complex organic molecules.
  • Biological Research: Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.
  • Pharmaceutical Development: Explored for its potential use in drug design due to its unique structural properties.

Several compounds share structural similarities with 3-(3-Bromopropyl)phenol. Here is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
2-(3-Bromopropyl)phenolBromopropyl chain at the ortho positionDifferent reactivity due to positional isomerism
4-(3-Bromopropyl)phenolBromopropyl chain at the para positionVaries in chemical reactivity compared to meta-substituted
2-BromophenolBromine atom directly attached to phenolic ringLacks propyl chain; less versatile than 3-(3-Bromopropyl)phenol
4-BromophenolBromine atom at para positionSimilar properties but without propyl chain
3-PhenylpropanolPrecursor without bromineLacks halogen functionality; serves as a starting material

The presence of both a phenolic group and a bromopropyl chain makes 3-(3-Bromopropyl)phenol unique among these compounds, allowing it to participate in a broader range of

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

213.99933 g/mol

Monoisotopic Mass

213.99933 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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